2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid
CAS No.:
Cat. No.: VC16184879
Molecular Formula: C38H26N2O2S
Molecular Weight: 574.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H26N2O2S |
|---|---|
| Molecular Weight | 574.7 g/mol |
| IUPAC Name | (E)-2-cyano-3-[5-[7-(N-naphthalen-1-ylanilino)-9,10-dihydrophenanthren-2-yl]thiophen-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C38H26N2O2S/c39-24-29(38(41)42)23-32-17-20-37(43-32)28-15-18-33-26(21-28)13-14-27-22-31(16-19-34(27)33)40(30-9-2-1-3-10-30)36-12-6-8-25-7-4-5-11-35(25)36/h1-12,15-23H,13-14H2,(H,41,42)/b29-23+ |
| Standard InChI Key | SMXFFEPTKBNUQV-BYNJWEBRSA-N |
| Isomeric SMILES | C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)/C=C(\C#N)/C(=O)O |
| Canonical SMILES | C1CC2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)C7=CC=C(S7)C=C(C#N)C(=O)O |
Introduction
2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound characterized by its intricate molecular structure. It belongs to the class of acrylic acids, featuring multiple aromatic systems such as naphthalene and phenanthrene, which contribute to its unique properties . The compound includes functional groups like cyano and thiophene, making it a member of thiophene derivatives.
Key Features:
-
The compound contains a cyano group, an acrylic acid moiety, and a thiophene ring, which are crucial for its chemical reactivity and potential applications.
-
It is classified as an organic acid, specifically within the class of acrylic acids due to its acrylate functional group.
Synthesis:
The synthesis of this compound typically involves multi-step reactions combining various organic compounds. Techniques such as refluxing in solvents like ethanol or dimethylformamide, along with catalysts, are used to enhance yield and selectivity.
Characterization:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm product formation and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume